Scientific Field: Biochemistry and Biotechnology.
Application Summary: Tridodecylmethylammonium iodide is used to prepare a glucose oxidase enzyme immobilized iodide electrode for the detection of glucose concentration.
Methods of Application: The glucose oxidase enzyme is immobilized on an electrode, which is then used to detect the concentration of glucose in a solution. Tridodecylmethylammonium iodide is used in the preparation of this electrode.
Results or Outcomes: This application allows for the accurate detection and measurement of glucose concentrations, which is particularly useful in medical and biological research.
Scientific Field: Organic Chemistry.
Application Summary: Tridodecylmethylammonium iodide is used as a cationic phase-transfer catalyst in the oxidation of hydrocarbons by O2.
Methods of Application: In this application, Tridodecylmethylammonium iodide is used to facilitate the transfer of a reactant from one phase to another, enabling the oxidation reaction to occur.
Results or Outcomes: The use of Tridodecylmethylammonium iodide as a phase-transfer catalyst can improve the efficiency and yield of oxidation reactions involving hydrocarbons.
Tridodecylmethylammonium iodide is a quaternary ammonium salt with the chemical formula C₃₇H₇₈IN. It consists of a tridodecylmethylammonium cation and an iodide anion. This compound is characterized by its long hydrophobic alkyl chains, which contribute to its surfactant properties and solubility in nonpolar solvents. It is typically used in various industrial applications, including as a phase transfer catalyst and in the formulation of ionic liquids.
The mechanism of action of TDMAI depends on the intended application. Some potential mechanisms include:
Tridodecylmethylammonium iodide can be synthesized through the following method:
Tridodecylmethylammonium iodide has several notable applications:
Studies on interaction mechanisms involving tridodecylmethylammonium iodide often focus on its ability to form complexes with various ions or molecules. For instance, it has been investigated for its potential to bind halides through halogen bonding interactions, which enhances its utility in sensing applications .
Tridodecylmethylammonium iodide shares structural similarities with several other quaternary ammonium salts. Below is a comparison highlighting its uniqueness:
Compound Name | Formula | Unique Features |
---|---|---|
Tetrabutylammonium bromide | C₁₆H₃₄BrN | Smaller alkyl chains; used primarily as a phase transfer catalyst. |
Hexadecyltrimethylammonium bromide | C₁₈H₃₉BrN | Longer alkyl chain; exhibits higher hydrophobicity and antimicrobial activity. |
Benzalkonium chloride | C₁₈H₃₁ClN | Contains aromatic ring; widely used as a disinfectant. |
Tridodecylmethylammonium iodide is unique due to its combination of long-chain hydrophobicity and specific reactivity patterns associated with iodide ions, making it particularly suitable for niche applications in organic synthesis and materials science.
Tridodecylmethylammonium iodide emerged as part of the evolution of quaternary ammonium compounds (QACs), which were first synthesized in 1916 by Jacobs and Heidelberg. These early QACs demonstrated biocidal properties, but their efficacy improved with structural modifications. In 1935, Domagk introduced aliphatic groups to the quaternary nitrogen, enhancing antimicrobial activity. Tridodecylmethylammonium iodide belongs to the fourth generation of QACs, characterized by linear dialkyl chains (tridodecyl groups) without aromatic rings, which confer superior germicidal activity and tolerance to organic loads.
The compound’s synthesis and characterization were formalized in 2007, with PubChem entries documenting its structure and properties. Early research focused on its role as a cationic surfactant and phase-transfer catalyst, particularly in organic synthesis and sensor development.
Tridodecylmethylammonium iodide is classified as a fourth-generation quaternary ammonium compound, distinguished by:
Comparison of QAC Generations
Generation | Key Features | Example |
---|---|---|
1st | Benzalkonium-based, low efficacy | Benzalkonium chloride |
4th | Dialkyl chains, high germicidal activity | Tridodecylmethylammonium iodide |
5th | Mixtures of 4th and 2nd generations | Didecyl dimethyl ammonium + alkyl dimethyl benzyl ammonium |
IUPAC Name: Tridodecyl(methyl)azanium;iodide.
Synonyms:
Identifiers:
Property | Value | Source |
---|---|---|
CAS | 29710-98-3 | |
Molecular Weight | 663.93 g/mol | |
PubChem CID | 16212397 | |
InChIKey | JRLISGAUAJZAGL-UHFFFAOYSA-M |
Tridodecylmethylammonium iodide serves as a versatile reagent in: